1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyridine ring fused to a pyrrolo[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus halting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell division and the induction of apoptosis, leading to the death of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
Preparation Methods
The synthesis of 1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization using direct β-C(sp3)–H functionalization of saturated ketones followed by annulation with amidines.
Introduction of the pyridine ring: This step involves the coupling of the pyrrolo[2,3-d]pyrimidine core with a pyridine derivative under specific reaction conditions.
Addition of the 3-methoxypropyl group: This can be done through nucleophilic substitution reactions where the appropriate alkyl halide is reacted with the intermediate compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a fused pyrimidine ring and exhibit similar biological activities.
Imidazo[1,2-a]pyrimidine derivatives: These compounds are known for their diverse pharmacological properties and are used in drug development.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
6-(3-methoxypropyl)-2-oxo-N-pyridin-3-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-28-11-5-10-24-16(19(26)22-14-6-4-8-21-13-14)12-15-18(24)23-17-7-2-3-9-25(17)20(15)27/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAOFFWIDYNSFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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